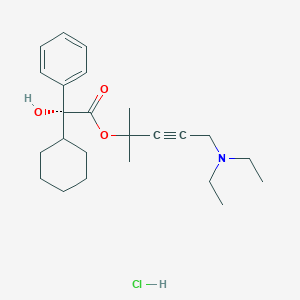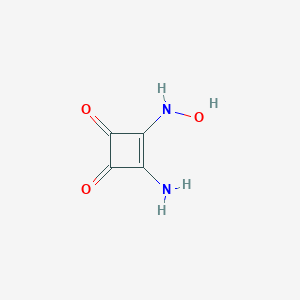![molecular formula C13H8F9N2OSb B064915 Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium CAS No. 175676-17-2](/img/structure/B64915.png)
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is a complex chemical compound that has garnered significant interest in various scientific fields. This compound is notable for its unique structure, which combines the properties of hexafluoroantimony with a diazonium group attached to a trifluoromethoxy-substituted biphenyl system. Its applications span across organic synthesis, catalysis, and material science, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium typically involves the diazotization of 2-[2-(trifluoromethoxy)phenyl]aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with hexafluoroantimonate to form the final compound.
Reaction Conditions:
- Temperature: 0-5°C to maintain the stability of the diazonium salt.
- Solvent: Aqueous or mixed aqueous-organic solvents are commonly used.
- Reagents: Sodium nitrite, hydrochloric acid, and hexafluoroantimonate.
Industrial Production Methods
While the industrial production of this specific compound is not widely documented, the general principles of diazonium salt synthesis and handling apply. Large-scale production would require stringent control of reaction conditions to ensure safety and yield. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted biphenyl derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Copper(I) halides (Sandmeyer reaction), potassium iodide, and water.
Coupling Reactions: Phenols, amines, and alkaline conditions.
Reduction Reactions: Hypophosphorous acid or stannous chloride.
Major Products
Substitution: Halogenated biphenyls, hydroxylated biphenyls, and cyanobiphenyls.
Coupling: Azo dyes and pigments.
Reduction: 2-[2-(trifluoromethoxy)phenyl]aniline.
Scientific Research Applications
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium is utilized in various scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules, particularly in the formation of substituted biphenyls and azo compounds.
Catalysis: The compound is used in catalytic processes, including cross-coupling reactions and polymerization.
Material Science: It is employed in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Research: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and specialty chemicals.
Mechanism of Action
Hexafluoroantimony(1-); 2-[2-(trifluoromethoxy)phenyl]benzenediazonium can be compared with other diazonium salts and fluoroantimonate compounds:
Diazonium Salts: Compared to other diazonium salts, this compound offers enhanced stability and reactivity due to the presence of the hexafluoroantimonate anion.
Fluoroantimonate Compounds: Similar to other fluoroantimonate compounds, it exhibits high reactivity and stability, making it suitable for various synthetic applications.
Comparison with Similar Compounds
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4,6-Trichlorobenzenediazonium hexafluorophosphate
- 2,4-Difluorobenzenediazonium hexafluorophosphate
Properties
IUPAC Name |
hexafluoroantimony(1-);2-[2-(trifluoromethoxy)phenyl]benzenediazonium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N2O.6FH.Sb/c14-13(15,16)19-12-8-4-2-6-10(12)9-5-1-3-7-11(9)18-17;;;;;;;/h1-8H;6*1H;/q+1;;;;;;;+5/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXILDMRVYWLKI-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(F)(F)F)[N+]#N.F[Sb-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F9N2OSb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380441 |
Source


|
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175676-17-2 |
Source


|
| Record name | 2'-(Trifluoromethoxy)[1,1'-biphenyl]-2-diazonium hexafluoroantimonate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
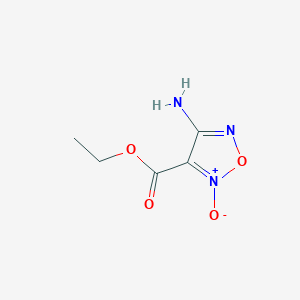
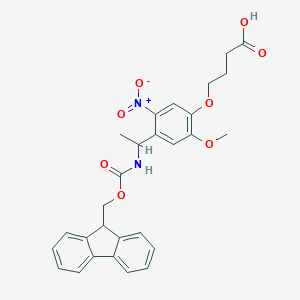

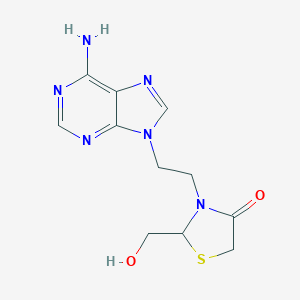
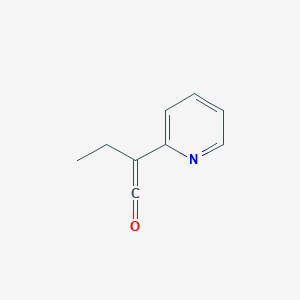






![N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B64865.png)
